molecular formula C15H10FN B11884115 5-Fluoro-2-phenylquinoline

5-Fluoro-2-phenylquinoline

Cat. No.: B11884115
M. Wt: 223.24 g/mol
InChI Key: CSIGKFSCNPIHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

5-Fluoro-2-phenylquinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

5-Fluoro-2-phenylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and as a potential therapeutic agent.

    Medicine: It has been investigated for its antibacterial, antineoplastic, and antiviral properties.

    Industry: The compound finds applications in the production of liquid crystals, dyes, and other materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to inhibit enzymes and disrupt biological processes. For example, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

5-Fluoro-2-phenylquinoline can be compared with other fluorinated quinolines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .

Properties

Molecular Formula

C15H10FN

Molecular Weight

223.24 g/mol

IUPAC Name

5-fluoro-2-phenylquinoline

InChI

InChI=1S/C15H10FN/c16-13-7-4-8-15-12(13)9-10-14(17-15)11-5-2-1-3-6-11/h1-10H

InChI Key

CSIGKFSCNPIHDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=CC=C3)F

Origin of Product

United States

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